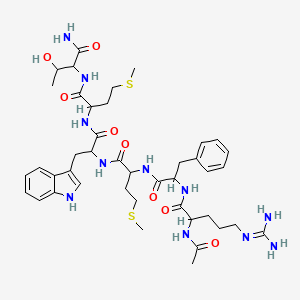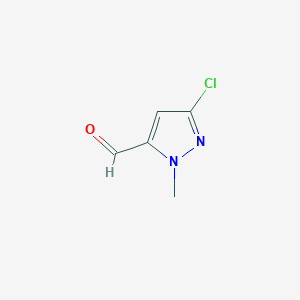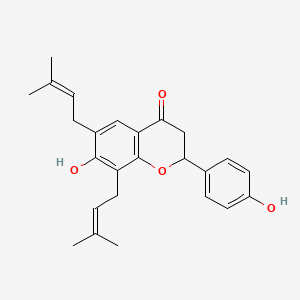
Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-xiThr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 This peptide sequence is composed of the amino acids acetylated arginine, phenylalanine, methionine, tryptophan, methionine, and arginine, with an amide group at the C-terminus . Acetalin-2 is known for its selective binding to opioid receptors, particularly [3H]DAMGO, with a Ki value of 93.3 nM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification steps such as HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during synthesis.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Aplicaciones Científicas De Investigación
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in opioid receptor binding and signaling pathways.
Medicine: Potential therapeutic applications in pain management and opioid receptor modulation.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mecanismo De Acción
The mechanism of action of Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 involves its binding to opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels and neurotransmitter release . This results in analgesic effects and other physiological responses associated with opioid receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: (α-MSH): Another peptide with a similar structure but different biological activity, primarily involved in pigmentation and hormone regulation.
H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A growth hormone-releasing peptide with structural similarities but distinct biological functions.
Uniqueness
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 is unique due to its specific sequence and high affinity for opioid receptors, making it a valuable tool in opioid research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C42H61N11O8S2 |
|---|---|
Peso molecular |
912.1 g/mol |
Nombre IUPAC |
2-acetamido-N-[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C42H61N11O8S2/c1-24(54)35(36(43)56)53-39(59)32(17-20-63-4)50-41(61)34(22-27-23-47-29-14-9-8-13-28(27)29)52-38(58)31(16-19-62-3)49-40(60)33(21-26-11-6-5-7-12-26)51-37(57)30(48-25(2)55)15-10-18-46-42(44)45/h5-9,11-14,23-24,30-35,47,54H,10,15-22H2,1-4H3,(H2,43,56)(H,48,55)(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,59)(H4,44,45,46) |
Clave InChI |
DMTZIUBOLRXDOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)


![(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]](/img/structure/B12322474.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane](/img/structure/B12322482.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
